molecular formula C28H22N2O4 B11058133 N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide

N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide

Cat. No.: B11058133
M. Wt: 450.5 g/mol
InChI Key: QPDADXWBCNRGLZ-UHFFFAOYSA-N
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Description

N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide is a complex organic compound with the molecular formula C28H22N2O4 It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step involves the attachment of a phenyl group to the dibenzofuran core through a coupling reaction.

    Attachment of the phenoxyethyl group:

    Formation of the carbamoyl linkage: This step involves the formation of the carbamoyl linkage through a reaction with an appropriate carbamoylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with modified functional groups.

Scientific Research Applications

N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which is a simpler structure with two benzene rings fused to a central furan ring.

    Carbazole: A structurally related compound with a nitrogen atom in the central ring.

    Dibenzothiophene: A similar compound with a sulfur atom in the central ring.

Uniqueness

N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(2-phenoxyethylcarbamoyl)phenyl]dibenzofuran-4-carboxamide

InChI

InChI=1S/C28H22N2O4/c31-27(29-17-18-33-19-9-2-1-3-10-19)22-12-4-6-15-24(22)30-28(32)23-14-8-13-21-20-11-5-7-16-25(20)34-26(21)23/h1-16H,17-18H2,(H,29,31)(H,30,32)

InChI Key

QPDADXWBCNRGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3OC5=CC=CC=C45

Origin of Product

United States

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